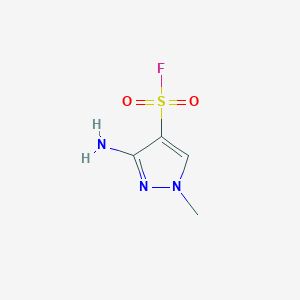

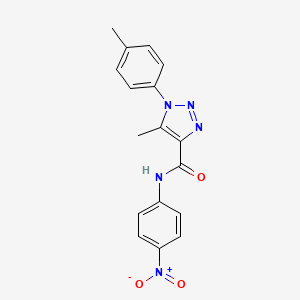

3-氨基-1-甲基-1H-吡唑-4-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a product of the Thermo Scientific Chemicals brand .

Synthesis Analysis

The synthesis of pyrazoles, such as “3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride”, involves various methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines is also used .科学研究应用

选择性杂环化合物合成

3-氨基-1-甲基-1H-吡唑-4-磺酰氟在杂环磺酰氯、磺酰氟和磺酰胺的选择性合成中起着至关重要的作用。一项值得注意的应用涉及用于吡唑-4-磺酰胺高效合成的平行药物化学方案,展示了该化合物在扩大药物发现和开发的化学空间中的效用 (Tucker, Chenard, & Young, 2015)。

氟化介导的合成

另一个重要的应用是在氟化介导的亲核取代反应中,该反应促进了在温和条件下合成 5-烷基氨基和醚取代的吡唑。这种方法提供了中等到高产率,突出了该试剂在构建复杂分子结构中的效率 (Shavnya, Sakya, Minich, Rast, Demello, & Jaynes, 2005)。

不可逆拮抗剂合成

3-氨基-1-甲基-1H-吡唑-4-磺酰氟衍生物已被开发为人类 A3 腺苷受体的不可逆抑制剂。这些衍生物配备了磺酰氟和氮芥部分,表现出有效的受体结合,表明它们在治疗应用中的潜力 (Baraldi et al., 2001)。

环化反应

该化合物在 [3 + 2] 环加成反应中至关重要,产生各种吡唑并 [1,5-a] 吡啶基、吡唑并 [1,5-a] 喹啉基和吡唑并 [5,1-a] 异喹啉基磺酰氟。这些反应的特点是底物特异性广且条件温和,展示了该试剂在药物化学及其他领域的适用性 (Wu & Qin, 2023)。

药物化学的构建模块

3-氨基-4-氟吡唑的合成说明了该化合物作为药物化学中构建模块的作用。制定的策略包括单氟化和与肼缩合,强调了 3-氨基-1-甲基-1H-吡唑-4-磺酰氟在获取具有其他官能团以进行进一步官能化的氟化吡唑中的重要性 (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011)。

安全和危害

作用机制

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities and are often used in the synthesis of pharmaceuticals . They are commonly classified as inhibitors of protein glycation .

Mode of Action

Pyrazole derivatives are known to participate in various chemical reactions, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These reactions can lead to the formation of various products, depending on the specific conditions and reactants involved.

Biochemical Pathways

Pyrazole derivatives are known to inhibit the cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51), a key enzyme in the biosynthesis of sterols in fungi . This inhibition can disrupt the normal functioning of the cell membrane, leading to cell death .

Pharmacokinetics

It is noted that the compound is slightly soluble in water , which could influence its bioavailability and distribution within the body.

Result of Action

The inhibition of cyp51 by pyrazole derivatives can lead to the disruption of the cell membrane’s normal functioning, ultimately resulting in cell death .

Action Environment

The action of 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution within the body and its efficacy. Additionally, the compound is air-sensitive and should be stored away from air . It should also be kept in a cool place, in a tightly closed container, and away from oxidizing agents .

生化分析

Biochemical Properties

It is known that pyrazole derivatives, including those with an amino group at the 3-position (3-aminopyrazoles), can provide useful ligands for receptors or enzymes . They interact with various biomolecules, such as p38MAPK, different kinases, COX, and others

Cellular Effects

It is known that aminopyrazoles can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aminopyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-amino-1-methylpyrazole-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3O2S/c1-8-2-3(4(6)7-8)11(5,9)10/h2H,1H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKZTQJSVBDNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172118-87-3 |

Source

|

| Record name | 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2983273.png)

![ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2983276.png)

![7-(2-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2983280.png)

![2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2983283.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2983286.png)

![2-(4-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2983287.png)